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Basel, Switzerland & Kawasaki, Japan – Preclinical data presented at the American

Association for Cancer Research (AACR) Annual Meeting 2025 highlights the significant anti-

tumor activity of FXX489, a novel Fibroblast Activation Protein (FAP)-targeted radioligand

therapy, in a range of solid tumor xenograft models. The findings position FXX489 as a

promising therapeutic candidate with best-in-class potential, demonstrating improved tumor

retention and potent efficacy in preclinical models of pancreatic ductal adenocarcinoma (PDAC)

and non-small cell lung cancer (NSCLC).[1][2] FXX489 is currently being evaluated in a Phase

1 clinical trial for patients with pancreatic, lung, breast, and colorectal cancers.[3]

Developed in collaboration by Novartis and PeptiDream, FXX489 is designed to selectively

deliver a radioactive payload to tumors by targeting FAP, a protein highly expressed on cancer-

associated fibroblasts (CAFs) within the tumor microenvironment of many solid tumors.[1][3]

This targeted approach leverages a "crossfire effect," where radiation emitted from FXX489

bound to CAFs not only destroys these supportive stromal cells but also eradicates adjacent

cancer cells, leading to a dual anti-tumor effect.[2][4]

Superior Tumor Targeting and Retention
Preclinical evaluation of FXX489 has revealed a superior binding affinity and retention profile

compared to previous FAP-targeting ligands. FXX489 binds to both human and mouse FAP

with a high affinity of less than 10 pM.[2][5] This enhanced retention within the tumor is a key

differentiator, potentially leading to a more potent and durable therapeutic effect. An abstract
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from the AACR meeting highlighted that the optimization of FXX489 was guided by its co-

crystal structure, focusing on maximizing affinity and proteolytic stability, resulting in a

compound that is stable in blood and plasma.[2][5]

Comparative Efficacy in Tumor Xenografts
While specific quantitative data from head-to-head preclinical studies of FXX489 in different

tumor xenografts remains limited in publicly available information, reports from the AACR

Annual Meeting 2025 confirm that FXX489 induced tumor regressions in multiple cancer

models.[1] The promising anti-tumor activity was specifically noted in translationally relevant

models of PDAC and NSCLC.[2][6]

For context, a separate study on a novel FAP-targeted lutetium-177 radioligand therapy

demonstrated potent, dose-dependent antitumor activity in a U87MG glioblastoma xenograft

model, with a single 500 µCi dose resulting in a greater than 80% reduction in tumor volume in

8 out of 10 mice. This provides a benchmark for the potential efficacy of FAP-targeted

radioligand therapies like FXX489.

Further research and publication of detailed preclinical data are anticipated to provide a more

comprehensive side-by-side analysis of FXX489's performance across a wider array of tumor

xenograft models.

Data Summary
Due to the limited availability of specific quantitative preclinical data for FXX489 in public

documents, a detailed comparative table cannot be constructed at this time. The information

available confirms strong anti-tumor activity in PDAC and NSCLC xenograft models.

Experimental Protocols
Detailed experimental protocols for the FXX489 preclinical studies are not yet publicly

available. However, based on standard methodologies for evaluating FAP-targeted radioligand

therapies in tumor xenografts, the following protocols provide a representative framework.

General Tumor Xenograft Model Protocol
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A common methodology for establishing and treating tumor xenografts with FAP-targeted

radioligand therapy is as follows:

Cell Culture: Human cancer cell lines (e.g., PANC-1 for pancreatic cancer, or various NSCLC

cell lines) are cultured in appropriate media and conditions.

Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are typically

used to prevent rejection of human tumor cells.

Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of

the mice. For some studies, orthotopic implantation into the relevant organ may be

performed to better mimic the tumor microenvironment.

Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers, and

calculated using the formula: (length × width²) / 2.

Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³),

mice are randomized into treatment and control groups. The radiolabeled therapeutic, such

as [¹⁷⁷Lu]Lu-FXX489, is administered intravenously.

Efficacy Assessment: Tumor growth is monitored throughout the study. Body weight is also

measured as an indicator of toxicity. At the end of the study, tumors may be excised for

further analysis, such as immunohistochemistry to assess FAP expression and markers of

cell death.[7][8]

Biodistribution Study Protocol
To assess the uptake and clearance of the radioligand in different organs, a biodistribution

study is performed:

Radioligand Administration: Tumor-bearing mice are injected intravenously with a known

amount of the radiolabeled compound (e.g., [¹⁷⁷Lu]Lu-FXX489).

Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24, 48, 96 hours), mice

are euthanized, and organs of interest (tumor, blood, heart, lungs, liver, spleen, kidneys,

muscle, bone) are collected and weighed.[9][10]
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Radioactivity Measurement: The radioactivity in each tissue sample is measured using a

gamma counter.

Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated

for each organ at each time point to determine the biodistribution profile of the radioligand.[9]

[10]

Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of FXX489, illustrating its binding to FAP on CAFs and the

subsequent "crossfire effect" of β-radiation on both CAFs and neighboring tumor cells.

Experimental Workflow for Xenograft Studies
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Caption: A generalized experimental workflow for the side-by-side analysis of FXX489 in

different tumor xenograft models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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